(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
A study focused on the synthesis and characterization of a compound similar in structure, highlighting the significance of crystal and molecular structure analysis in understanding compound behaviors. The compound crystallizes in the monoclinic space group, exhibiting intermolecular hydrogen bonds, indicating potential for further structural-based applications (Lakshminarayana et al., 2009).
Spectroscopic and Quantum Chemical Studies
Research on a structurally related compound elucidated through spectroscopic and quantum chemical studies shows the importance of such analyses in predicting compound stability and reactivity. These studies also explored the compound's potential antimicrobial activity and provided a basis for molecular docking simulations (Sivakumar et al., 2021).
Acetylcholinesterase Inhibitory Activity
A study on arylisoxazole-phenylpiperazine derivatives, including compounds with similar structural features, demonstrated selective inhibitory activity against acetylcholinesterase, highlighting the compound's potential therapeutic applications in neurodegenerative diseases (Saeedi et al., 2019).
Antimicrobial and Antifungal Activities
Synthesis and evaluation of new pyridine derivatives, including compounds with a core structure similar to "(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone," have shown variable and modest antimicrobial and antifungal activities. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Anticancer Agents
Research involving the synthesis of compounds with pyridyl-pyrazolines and their evaluation as anticancer and antimicrobial agents emphasizes the importance of molecular docking studies in identifying promising therapeutic candidates. These studies reveal the potential of such compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as anti-inflammatory activity .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-7-6-13(12-18-15)16(21)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDYIEVYKBERGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.